molecular formula C6H11NO2 B3105089 2-(1-(Aminomethyl)cyclopropyl)acetic acid CAS No. 1520003-13-7

2-(1-(Aminomethyl)cyclopropyl)acetic acid

Cat. No. B3105089
CAS RN: 1520003-13-7
M. Wt: 129.16 g/mol
InChI Key: IDKBFOVECMUFKX-UHFFFAOYSA-N
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Description

2-(1-(Aminomethyl)cyclopropyl)acetic acid, also known as 2- [1- (aminomethyl)cyclopropyl]acetic acid hydrochloride, is a chemical compound with the molecular weight of 165.62 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO2.ClH/c7-4-6(1-2-6)3-5(8)9;/h1-4,7H2,(H,8,9);1H . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms.

Scientific Research Applications

Synthesis and Chemical Properties

2-(1-(Aminomethyl)cyclopropyl)acetic acid has been studied in various synthetic contexts, demonstrating its utility in the preparation of complex chemical structures. For instance, it has been used in the synthesis of Schiff base ligands, which were then reacted with metal ions to create coordination compounds with potential antioxidant and enzyme inhibitory activities (Ikram et al., 2015). Additionally, this compound is involved in the creation of cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones, showcasing its flexibility in synthetic organic chemistry (Nongkhlaw et al., 2005).

Biological and Medicinal Chemistry

The compound has also been utilized in the development of bioactive molecules. For example, studies have explored its role in the synthesis of cyclopeptides containing pseudo-amino acids, aiding in the understanding of molecular conformations and interactions (Brandmeier et al., 1994). Moreover, it has been a key component in synthesizing constrained amino acid derivatives, which are crucial for enzyme inhibition and receptor studies (Groth et al., 1993).

Advanced Material Science

In the field of material science, this compound has been instrumental in developing novel polymers and materials with specific properties. For example, the thiolated chitosan synthesized using a derivative of this compound demonstrates potential applications in hydrocolloid gels for food and pharmaceutical applications due to its rheological behavior and functional activities (Luo et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[1-(aminomethyl)cyclopropyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c7-4-6(1-2-6)3-5(8)9/h1-4,7H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKBFOVECMUFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(aminomethyl)cyclopropyl]acetic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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